molecular formula C6H12ClN B8144221 1-Azabicyclo[2.2.1]heptane hydrochloride

1-Azabicyclo[2.2.1]heptane hydrochloride

Cat. No. B8144221
M. Wt: 133.62 g/mol
InChI Key: QNDQBHSCXJXCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[2.2.1]heptane hydrochloride is a useful research compound. Its molecular formula is C6H12ClN and its molecular weight is 133.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Azabicyclo[2.2.1]heptane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azabicyclo[2.2.1]heptane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Cyclopentyl Carbocyclic Nucleosides : It acts as a versatile intermediate in synthesizing 2-deoxy-, 3-deoxy-, and ara- cyclopentyl carbocyclic nucleosides, which are important in the development of antiviral and anticancer agents (Dominguez & Cullis, 1999).

  • Ligand for Neuronal Nicotinic Acetylcholine Receptors : It's used in the synthesis of potent ligands for neuronal nicotinic acetylcholine receptors, showing potential for producing dose-dependent analgesia in various pain models (Cheng et al., 2002).

  • Synthesis of Constrained Prolines : The compound is utilized in synthesizing enantiomerically pure 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids, a method for creating conformationally constrained proline analogues which are valuable in peptide synthesis and drug design (Buñuel et al., 2001).

  • Structural Characterization of Epibatidine : It's used in the structural characterization of the 7-azanorbornane nucleus found in epibatidine, a potent analgesic (Britvin & Rumyantsev, 2017).

  • Intermediate in Thermal Decomposition Studies : It's involved as an intermediate in the thermal decomposition of related compounds, leading to the formation of various cyclic and acyclic products important in synthetic chemistry (Dervan & Uyehara, 1976).

  • Drug Discovery : Derivatives of 1-Azabicyclo[2.2.1]heptane hydrochloride are used as building blocks in drug discovery due to their structural characteristics, contributing to the development of new therapeutic agents (Denisenko et al., 2017).

  • Synthesis of Constrained Amino Acids : It's employed in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, demonstrating its utility in preparing rigid, non-chiral analogues of biologically important amino acids (Kubyshkin et al., 2007).

properties

IUPAC Name

1-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-3-7-4-2-6(1)5-7;/h6H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDQBHSCXJXCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.1]heptane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 2
1-Azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 3
1-Azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 4
1-Azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 5
1-Azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 6
1-Azabicyclo[2.2.1]heptane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.